3-(Pyrrolidin-1-yl)picolinaldehyde
Description
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-10(4-3-5-11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURBQLDKQBLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Yl Picolinaldehyde and Its Derivatives
Strategic Approaches to the Picolinaldehyde Core
The formation and functionalization of the picolinaldehyde core are foundational steps in the synthesis. Methodologies must be chosen that allow for precise substitution on the pyridine (B92270) ring.
Minisci-type Reactions for Polysubstituted Picolinaldehydes
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles, making it highly suitable for modifying pyridine rings. wikipedia.orgchim.itresearchgate.net This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. wikipedia.orgchim.it The process allows for the introduction of alkyl, acyl, and other carbon-based groups onto the pyridine core, which is otherwise difficult to achieve via classical electrophilic substitution reactions like Friedel-Crafts alkylation. wikipedia.org
The general mechanism begins with the generation of a radical, often from precursors like carboxylic acids, alcohols, or alkyl halides, using an oxidative system. chim.itnih.gov This radical then adds to the protonated pyridine ring, typically at the C2 or C4 position, followed by an oxidative rearomatization step to restore the aromatic system and yield the functionalized product. chim.itnih.gov
Recent advancements have introduced milder reaction conditions, including photoredox catalysis, which expands the scope of radical precursors and improves functional group tolerance. chim.itnih.gov These methods can utilize visible light to generate radicals under neutral conditions, avoiding the harsh acids and oxidants of traditional protocols. nih.gov For the synthesis of a polysubstituted picolinaldehyde, a Minisci reaction could be employed to install a key substituent on the pyridine ring before or after the aldehyde group is in place.
Table 1: Examples of Minisci-type Radical Precursors and Conditions
| Radical Precursor | Heterocycle | Reaction Conditions | Product Type |
| Pivalic Acid | Pyridine | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | 2-tert-butylpyridine |
| Methanol | Lepidine | Ir photocatalyst, H₂O₂, TFA | Hydroxymethylated Lepidine |
| Aryl Diazonium Salts | Pyridine | Visible light, photocatalyst | Arylated Pyridine |
| Alkyl-dihydropyridines | Quinoline | Visible light, photocatalyst | Alkylated Quinoline |
This table illustrates the versatility of the Minisci reaction in functionalizing N-heterocycles using various radical sources and catalytic systems. wikipedia.orgchim.it
Reductive Amination Pathways
Reductive amination is a cornerstone of C-N bond formation and is instrumental in synthesizing complex amine-containing molecules. masterorganicchemistry.com While not a direct method for forming the picolinaldehyde core itself, it is a critical pathway for introducing nitrogen-based substituents that are often precursors or directing groups in a larger synthetic strategy. The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comacs.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl group. masterorganicchemistry.com Milder and less toxic alternatives, such as pyridine-borane complexes, have also been developed and shown to be highly effective, often in conjunction with dehydrating agents like molecular sieves to drive imine formation. acs.orgacs.orgtandfonline.com
In the context of synthesizing 3-(Pyrrolidin-1-yl)picolinaldehyde, a reductive amination step could be envisioned in several ways. For instance, a precursor like 3-aminopicolinaldehyde (B17692) could be synthesized, or a different carbonyl-containing pyridine could be reductively aminated as part of a sequence to build the final structure.
Table 2: Common Reagents for Reductive Amination
| Carbonyl Substrate | Amine | Reducing Agent | Catalyst/Additive |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN | Mild Acid |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Acetic Acid |
| Ketones | Primary/Secondary Amines | Pyridine-Borane | 4 Å Molecular Sieves |
| Ketones | Primary Amines | H₂ | Pd/C |
This table summarizes various common conditions for performing reductive amination, highlighting the flexibility of the method. masterorganicchemistry.comacs.org
Introduction of the Pyrrolidine (B122466) Moiety
Once the picolinaldehyde core is appropriately functionalized, the next key step is the introduction of the pyrrolidine ring at the C3 position.
Direct Amination Strategies
The most straightforward method to install the pyrrolidine group is through a nucleophilic aromatic substitution (SNAr) reaction. This approach requires a picolinaldehyde precursor bearing a good leaving group, such as a halogen (F, Cl), at the C3 position. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring toward nucleophilic attack. youtube.com
The reaction proceeds via an addition-elimination mechanism, where pyrrolidine acts as the nucleophile, attacking the carbon bearing the leaving group. youtube.comnih.gov This forms a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to restore aromaticity. youtube.com These reactions often require heat to overcome the energy barrier of disrupting the aromatic system. youtube.com The reactivity of the leaving group typically follows the order F > Cl > Br > I for SNAr reactions where the initial nucleophilic addition is the rate-determining step. nih.gov
More advanced, albeit less common for this specific transformation, are direct C-H amination methods. These cutting-edge techniques aim to form the C-N bond without a pre-installed leaving group, offering greater atom economy but often requiring specialized catalysts and conditions.
Multicomponent Coupling Reactions for Pyrrolidine Annulation
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex heterocyclic rings like pyrrolidine in a single step from three or more starting materials. nih.govrsc.org This approach is prized for its high atom and step economy. nih.gov
A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (e.g., an alkene). The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde. By designing a reaction where one of the components is tethered to the pyridine scaffold, it is possible to construct the pyrrolidine ring directly onto the desired core. For example, an MCR involving a pyridine-based aldehyde, an amino acid, and an alkene could be designed to yield a pyrrolidine-substituted pyridine derivative. The Petasis borono-Mannich reaction is another versatile MCR that can form α-amino acids from an amine, a glyoxylic acid, and a boronic acid, showcasing the power of MCRs in generating complex scaffolds. researchgate.net
Asymmetric Pyrrolidine Synthesis via Catalytic Methods
Creating chiral centers with high enantioselectivity is a primary goal of modern organic synthesis. For derivatives of this compound where the pyrrolidine ring is substituted and chiral, catalytic asymmetric methods are essential.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a premier method for synthesizing enantioenriched pyrrolidines. rsc.org This reaction can be catalyzed by various metal complexes, including those of silver (Ag) and copper (Cu), paired with chiral ligands. acs.org These catalysts create a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other, often with high diastereoselectivity and enantioselectivity (ee). rsc.orgacs.org
Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral pyrrolidine-based catalysts, such as those derived from proline or diarylprolinol silyl (B83357) ethers, are highly effective in promoting a wide range of enantioselective transformations. mdpi.com These catalysts can activate substrates through the formation of chiral enamine or iminium ion intermediates, guiding the stereochemical outcome of reactions like Michael additions or cycloadditions that form the pyrrolidine ring. mdpi.commetu.edu.tr
Table 3: Catalytic Systems for Asymmetric Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Substrates | Stereoselectivity |
| [3+2] Cycloaddition | AgOAc / Chiral Phosphine (B1218219) Ligand | Glycine imino esters + Alkenes | High dr and ee (up to 95%) acs.org |
| [3+2] Cycloaddition | Au(I) / Chiral N,N'-dioxide–Dy(III) | Aziridines + Alkynes | High dr (>19:1) and ee (up to 95%) rsc.org |
| Aldol Reaction | L-proline | Aldehydes + Ketones | Variable to good ee mdpi.com |
| Michael Addition | Diarylprolinol silyl ether | Enals + Nitroalkenes | High dr and ee |
This table highlights selected catalytic approaches for the enantioselective synthesis of substituted pyrrolidines, demonstrating the control achievable with both metal and organocatalysts.
Derivatization and Functionalization of the Base Structure
The strategic modification of this compound can be approached by selectively targeting one of its three primary functional regions. This section explores the chemical transformations possible at the aldehyde group, the pyridine ring, and the pyrrolidine moiety, drawing on established synthetic methodologies for analogous structures.
Aldehyde Group Transformations
The aldehyde group is a highly reactive and versatile functional handle, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Olefinations: The Wittig reaction provides a reliable method for converting the aldehyde to an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com By reacting this compound with a phosphonium (B103445) ylide, a vinyl-substituted pyridine derivative can be synthesized. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org A related olefination, the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) esters, can also be utilized and often favors the formation of (E)-alkenes.
Reductive Amination: The aldehyde can be converted to an amine through reductive amination. wikipedia.orgorganic-chemistry.orgyoutube.com This one-pot reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. wikipedia.org This method allows for the introduction of a wide variety of substituents on the newly formed amino group.
Condensation Reactions: The Knoevenagel condensation offers a route to α,β-unsaturated systems by reacting the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgsci-hub.se The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org This transformation is valuable for extending the carbon framework and introducing further functionality.
Organometallic Additions: Grignard reagents and other organometallic compounds can add to the aldehyde to form secondary alcohols. erowid.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction of this compound with an alkyl or aryl Grignard reagent (R-MgX) would yield a secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. libretexts.org The pyridine nitrogen can influence the reaction through chelation, potentially affecting the stereochemical outcome. erowid.org
Table 1: Examples of Aldehyde Group Transformations on Picolinaldehyde Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Wittig Reaction | Ph3P=CHR, THF | Alkene | organic-chemistry.orgnih.gov |
| Reductive Amination | R1R2NH, NaBH3CN, MeOH | Amine | wikipedia.orgnih.govdigitellinc.com |
| Knoevenagel Condensation | CH2(CN)2, Piperidine, EtOH | α,β-Unsaturated nitrile | wikipedia.orgsci-hub.se |
| Grignard Addition | R-MgBr, THF, then H3O+ | Secondary Alcohol | erowid.orglibretexts.org |
Pyridine Ring Functionalization
The pyridine ring, substituted with an electron-donating pyrrolidino group at the 3-position and an electron-withdrawing formyl group at the 2-position, exhibits a unique reactivity pattern towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: The pyrrolidino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at the 4- and 6-positions of the pyridine ring. byjus.comquora.com However, the electron-withdrawing nature of the aldehyde at the 2-position and the pyridine nitrogen itself deactivates the ring towards electrophilic attack, often requiring harsh reaction conditions. quora.com The reaction of aniline (B41778) with bromine water, for instance, readily produces 2,4,6-tribromoaniline, highlighting the strong activating effect of the amino group. byjus.com By analogy, the pyrrolidino group in the target molecule is expected to facilitate electrophilic substitution.
Table 2: Predicted Regioselectivity of Pyridine Ring Functionalization
| Reaction Type | Position of Attack | Rationale | Reference(s) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | 4- and 6-positions | Activating, ortho, para-directing pyrrolidino group | byjus.comquora.com |
| Nucleophilic Aromatic Substitution | 4- and 6-positions (with a leaving group) | Electron-deficient positions of the pyridine ring | thieme-connect.commasterorganicchemistry.com |
Pyrrolidine Ring Modifications
The pyrrolidine ring offers further opportunities for structural diversification, primarily through C-H functionalization and oxidative reactions.
Oxidation and C-H Functionalization: The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom (the 2- and 5-positions), are susceptible to oxidation and functionalization. nih.govrsc.org Palladium-catalyzed C-H arylation has been successfully employed for the functionalization of N-aryl pyrrolidines, demonstrating that the nitrogen atom can direct the reaction to specific positions on the pyrrolidine ring. acs.orgacs.org For instance, using an aminoquinoline directing group, selective C4 arylation of pyrrolidines has been achieved. acs.org Redox-neutral methods have also been developed for the α-arylation of pyrrolidines. rsc.orgrsc.org These methods provide a direct way to introduce aryl substituents onto the pyrrolidine ring of the target molecule.
Ring-Opening Reactions: The pyrrolidine ring can undergo ring-opening reactions under specific conditions. For example, photo-promoted ring contraction of pyridines with silylborane can lead to pyrrolidine derivatives. nih.gov While this is a synthetic route to pyrrolidines, it highlights the possibility of skeletal rearrangements. More direct ring-opening of N-substituted pyrrolidines can be achieved through various methods, leading to functionalized acyclic amines.
Table 3: Potential Modifications of the Pyrrolidine Ring
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| α-Arylation | Pd catalyst, Aryl halide, Directing group | α-Aryl pyrrolidine derivative | acs.orgacs.orgrsc.org |
| Oxidation | Hypervalent iodine reagents | Oxidized pyrrolidine derivative | nih.gov |
| Ring Contraction | Photochemical conditions, Silylborane | Functionalized pyrrolidine | nih.gov |
Mechanistic Investigations and Chemical Reactivity of 3 Pyrrolidin 1 Yl Picolinaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a well-established reactive center, readily participating in a variety of nucleophilic addition and condensation reactions. In the context of 3-(Pyrrolidin-1-yl)picolinaldehyde, the electronic properties of the pyridine (B92270) ring and the pyrrolidine (B122466) substituent can modulate the electrophilicity of the aldehyde carbon, thereby influencing its reactivity.
Formation of Schiff Bases and Imine Derivatives
The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and often requires acid catalysis to facilitate the dehydration step. The rate of this reaction is generally highest around a pH of 5. At a high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for removal as water, while at a low pH, most of the amine reactant is protonated and no longer nucleophilic. libretexts.org
The general mechanism for Schiff base formation involves the following steps:
Nucleophilic attack of the primary amine on the aldehyde carbon.
Proton transfer to form a neutral carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine.
Elimination of water to form an iminium ion.
Deprotonation to yield the final imine product. libretexts.org
While specific studies on this compound are not extensively documented in the reviewed literature, the synthesis of Schiff bases from various pyridinecarboxaldehydes is a well-established process. For instance, novel Schiff bases have been synthesized through the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde. iosrjournals.org Similarly, pyridinium iodide-tagged Schiff bases and their metal complexes have been synthesized and characterized. nih.gov The synthesis of Schiff bases derived from amino acids and salicylaldehyde has also been reported. iosrjournals.orgresearchgate.net
Table 1: Representative Schiff Base Formation Reactions
| Aldehyde Reactant | Amine Reactant | Product |
|---|---|---|
| This compound | Aniline (B41778) | N-(3-(Pyrrolidin-1-yl)pyridin-2-ylmethylene)aniline |
| This compound | Benzylamine | 1-(3-(Pyrrolidin-1-yl)pyridin-2-yl)-N-benzylmethanimine |
Note: This table presents hypothetical products based on established reactivity patterns of aldehydes and amines, as specific experimental data for this compound was not found in the searched literature.
Condensation Reactions
The aldehyde functionality of this compound is also expected to participate in various condensation reactions, such as the Knoevenagel and aldol condensations. These reactions are crucial for the formation of new carbon-carbon bonds.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. Pyrrolidine and its derivatives have been shown to be effective catalysts for Knoevenagel condensations. researchgate.net In a study comparing piperidine (B6355638) and pyrrolidine as catalysts for the Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and various benzaldehydes, pyrrolidine demonstrated higher conversion rates. researchgate.net
The mechanism of the Knoevenagel condensation can proceed through two pathways. In one pathway, the amine catalyst deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile. In an alternative mechanism, the amine first reacts with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde and readily reacts with the enolate. youtube.com
The aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. Pyrrolidine is a known catalyst for direct aldol reactions. researchgate.net Sequential aldol condensation followed by other reactions has been explored for the synthesis of various organic molecules. nih.gov
Table 2: Representative Condensation Reactions of this compound
| Reaction Type | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile (B47326) | Piperidine | 2-(3-(Pyrrolidin-1-yl)pyridin-2-ylmethylene)malononitrile |
| Knoevenagel Condensation | Diethyl malonate | Pyrrolidine | Diethyl 2-(3-(Pyrrolidin-1-yl)pyridin-2-ylmethylene)malonate |
Note: This table presents hypothetical products based on established reactivity patterns of aldehydes in condensation reactions, as specific experimental data for this compound was not found in the searched literature.
Pyrrolidine Nitrogen Reactivity
The nitrogen atom of the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic and basic. This nucleophilicity allows for reactions such as alkylation and acylation. The direct alkylation of secondary amines with alkyl halides can lead to the formation of tertiary amines and, subsequently, quaternary ammonium salts. msu.edu
The synthesis of quaternary ammonium derivatives of 4-pyrrolidino pyridine has been achieved through reaction with various bromo- and iodo-containing compounds in acetonitrile. mdpi.com This demonstrates the susceptibility of the pyrrolidine nitrogen to quaternization.
Pyridine Ring Electrophilic and Nucleophilic Reactions
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene and generally directs incoming electrophiles to the 3- and 5-positions. libretexts.orgyoutube.com The pyrrolidine group at the 3-position is an activating, ortho-, para-directing group, which would be expected to influence the regioselectivity of electrophilic substitution on the pyridine ring.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present. The reactivity of pyridinium ions in nucleophilic aromatic substitution reactions has been studied, revealing that the mechanism can be complex and dependent on the nature of the nucleophile and leaving group. nih.govrsc.org A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine has provided insights into the reaction mechanism, which proceeds through a stepwise pathway. nih.govresearchgate.net
Studies on Reaction Pathways and Intermediate Formation
While specific mechanistic studies for reactions involving this compound are scarce in the available literature, the general mechanisms for the reactions of its constituent functional groups are well-established.
In Schiff base formation, the key intermediate is the carbinolamine, which is formed by the nucleophilic addition of the amine to the aldehyde. libretexts.org Subsequent dehydration leads to the imine.
For Knoevenagel and aldol condensations catalyzed by amines like pyrrolidine, the formation of enamine and iminium ion intermediates is crucial. researchgate.net In the Knoevenagel condensation, a three-component reaction involving pyridinium ylides, β-ketonitriles, and aldehydes proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. organic-chemistry.org
The formation of piperidine- and pyrrolidine-substituted pyridinium salts has been achieved through the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which are generated in situ. nih.gov This highlights the potential for complex cascade reactions involving intermediates derived from the pyrrolidine and pyridine moieties.
Coordination Chemistry and Ligand Design Principles of 3 Pyrrolidin 1 Yl Picolinaldehyde Based Systems
Formation of Metal Complexes
There is no available literature describing the synthesis or formation of metal complexes involving 3-(Pyrrolidin-1-yl)picolinaldehyde as a ligand.
Transition Metal Coordination
No studies have been found that report the coordination of this compound with any transition metals.
Coordination Modes and Denticity
The manner in which this compound binds to metal centers (coordination modes) and the number of donor atoms it uses to bind to a central metal ion (denticity) have not been documented.
Structural Elucidation of Coordination Compounds
As no coordination compounds of this compound have been reported, there is no information on their structural elucidation.
X-ray Crystallography of Metal Complexes
There are no published X-ray crystal structures for any metal complexes of this compound.
Ligand Field Effects and Electronic Structure Perturbations
No experimental or theoretical studies are available that discuss the ligand field effects of this compound or how it might perturb the electronic structure of a metal center upon coordination.
Influence of Ligand Geometry on Coordination Behavior
The influence of the specific geometry of this compound on its coordination behavior has not been investigated or reported in the scientific literature.
Catalytic Applications of 3 Pyrrolidin 1 Yl Picolinaldehyde Derived Ligands
Organometallic Catalysis
The adaptability of the 3-(pyrrolidin-1-yl)picolinaldehyde core structure allows for its incorporation into various organometallic catalytic systems. By modifying the ligand backbone, researchers can fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity in a broad spectrum of reactions.
Ligands derived from pyrrolidine (B122466) and picolinaldehyde analogues have proven effective in palladium-catalyzed reactions, which are fundamental to modern synthetic chemistry. These reactions often facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For instance, palladium catalysts supported by pyrrolidine-containing ligands are utilized in the α-benzylation of enamines generated from aldehydes and ketones. nih.gov This method allows for the direct coupling of medicinally relevant moieties under mild conditions. nih.gov
Furthermore, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides employ pyrrolidine-based structures to afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov These processes can proceed via a tandem N-arylation/carboamination sequence, enabling the modular construction of complex heterocyclic compounds from simple starting materials. nih.gov The development of ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines represents another significant application, leading to the synthesis of functionalized pyrrolidines through a 5-membered-ring cyclopalladation pathway. rsc.org The choice of ligand is crucial in these systems; for example, the use of tri-2-furylphosphine as a ligand can suppress undesired side reactions like N-vinylation. nih.gov
Table 1: Representative Palladium-Catalyzed Reactions with Pyrrolidine-Derived Systems
| Reaction Type | Substrates | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| α-Benzylation | 3-Phenylpropanal, Coumarin (B35378) methyl acetate | Pd catalyst, dppf ligand, Pyrrolidine | α-Benzylated aldehyde | Direct coupling of coumarin moieties. | nih.gov |
| Carboamination | γ-N-arylamino alkene, Vinyl bromide | Pd₂(dba)₃, Tri-2-furylphosphine | N-Aryl-2-allyl pyrrolidine | High diastereoselectivity for trans-2,3 and cis-2,5 products. | nih.gov |
| C–H Alkenylation | Aliphatic amine | Pd catalyst, Amino-acid-derived ligand | Functionalized pyrrolidine | Access to complex heterocycles via C(sp³)–H activation. | rsc.org |
Copper catalysis offers a more sustainable and cost-effective alternative to precious metal catalysis. Ligands derived from picolinaldehyde are instrumental in various copper-catalyzed transformations, particularly in the synthesis of pyrrolidine rings. One notable example is the copper-catalyzed [3+2]-cycloaddition of α-halonitroalkenes with azomethine ylides, which provides a straightforward route to multifunctionalized pyrrolidines. researchgate.net This method has been successfully applied to synthesize novel β-fluoro-β-nitropyrrolidines with high diastereoselectivity. researchgate.net
In another application, a three-component coupling reaction between a picolinaldehyde derivative, an amino acid, and an activated olefin is catalyzed by a copper triflate complex. nih.gov This reaction is proposed to involve the self-assembly of the catalyst complex, which directs the synthesis of highly substituted pyrrolidines. nih.gov Mechanistic studies on copper(I)-catalyzed 1,3-halogen migration reactions highlight the potential for designing new ligands for enantioselective copper-catalyzed processes, where the ligand structure is key to controlling the reaction pathway and selectivity. nih.gov
Table 2: Examples of Copper-Catalyzed Reactions for Pyrrolidine Synthesis
| Reaction Type | Substrates | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| [3+2]-Cycloaddition | α-Fluoronitroalkene, Imine | Cu(OTf)₂ | 3-Fluoro-3-nitropyrrolidine | High diastereoselectivity and access to fluorinated heterocycles. | researchgate.net |
| Three-Component Coupling | Picolinaldehyde, Amino acid, Activated olefin | Copper triflate, Chiral diamine | Highly substituted pyrrolidine | Mild, Lewis-acid catalyzed reaction with low catalyst loading. | nih.gov |
Beyond palladium and copper, ligands featuring the pyrrolidine motif have been successfully employed in catalysis with other transition metals like rhodium and cobalt. Chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and used in rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides. nih.gov These reactions achieve full conversions and excellent enantioselectivities, demonstrating the effectiveness of the intricate ligand design which incorporates planar, central, and axial chirality. nih.gov
Cobalt catalysis has provided an efficient route for the regio- and enantioselective hydromethylation of 3-pyrrolines. nih.gov This method uses a low-valent CoH catalyst to directly install a methyl group, yielding Boc-protected (S)-3-methylpyrrolidine compounds with high yield and enantioselectivity. nih.gov This represents a significant advancement over traditional multi-step syntheses, offering a more direct and efficient pathway to valuable chiral building blocks. nih.gov
Table 3: Applications in Rhodium and Cobalt Catalysis
| Metal | Reaction Type | Ligand Type | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Rhodium | Asymmetric Hydrogenation | Chiral pyrrolidinyl ferrocene (B1249389) phosphine-phosphoaramidite | Dehydroamino acid ester | Chiral amino acid ester | >99.9% ee, full conversion. | nih.gov |
| Cobalt | Enantioselective Hydromethylation | Chiral ligand with Co catalyst | N-Boc-3-pyrroline | (S)-3-Methylpyrrolidine derivative | Direct C(sp³)–C(sp³) bond formation with high enantioselectivity. | nih.gov |
Asymmetric Catalysis
The development of asymmetric catalytic transformations is a cornerstone of modern chemistry, enabling the synthesis of chiral molecules with high enantiopurity. Ligands derived from this compound are exceptionally well-suited for this purpose, as the inherent chirality of the pyrrolidine ring or the introduction of other chiral elements into the ligand structure can effectively control the stereochemical outcome of a reaction.
Chiral induction is the process by which a chiral catalyst or reagent directs the formation of a specific stereoisomer of the product. Ligands derived from the this compound scaffold excel at this, offering a high degree of stereocontrol. In the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, novel phosphoramidite (B1245037) ligands are used to achieve high regio-, diastereo-, and enantioselectivity in the synthesis of chiral pyrrolidines. organic-chemistry.org The specific ligand employed, such as a bis-2-naphthyl phosphoramidite, is critical for obtaining the desired cycloadducts in excellent yields and selectivities. organic-chemistry.org
Similarly, in copper-catalyzed three-component couplings, a proposed self-assembled catalyst complex involving a chiral diamine and a picolinaldehyde derivative directs the enantioselectivity of the reaction. nih.gov The stereospecificity of such reactions is often high; for instance, a Brønsted acid-catalyzed intramolecular hydroamination to form pyrrolidines proceeds as a stereospecific anti-addition, suggesting a concerted reaction mechanism. chemrxiv.org The design of chiral pyrrolidine-substituted ferrocene ligands for rhodium catalysis also showcases remarkable stereocontrol, with the combination of multiple chiral elements leading to exceptional levels of enantioselectivity in hydrogenation reactions. nih.gov
The ultimate goal of asymmetric catalysis is to achieve high enantioselectivity, typically measured as enantiomeric excess (ee). Ligands derived from the this compound framework have been instrumental in a variety of highly enantioselective transformations.
For example, the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides using chiral pyrrolidinyl ferrocene-containing ligands yields products with enantioselectivities up to >99.9% ee and 97.7% ee, respectively. nih.gov Cobalt-catalyzed enantioselective hydromethylation of 3-pyrrolines also proceeds with high efficiency and enantioselectivity, providing a direct route to chiral 3-methylpyrrolidine (B1584470) derivatives. nih.gov
In the realm of palladium catalysis, the asymmetric [3+2] cycloaddition of trimethylenemethane with imines, facilitated by chiral phosphoramidite ligands, produces pyrrolidine cycloadducts with excellent yields and selectivities. organic-chemistry.org This methodology has a broad substrate scope, including the successful incorporation of less reactive ketimines, and allows for the functionalization of the resulting chiral pyrrolidines, highlighting its synthetic utility. organic-chemistry.org
Table 4: Summary of Enantioselective Transformations
| Reaction | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh-complex with chiral pyrrolidinyl ferrocene ligand | Dehydroamino acid ester | Chiral amino acid ester | >99.9% | nih.gov |
| Asymmetric Hydrogenation | Rh-complex with chiral pyrrolidinyl ferrocene ligand | α-Aryl enamide | Chiral amide | 97.7% | nih.gov |
| Enantioselective Hydromethylation | Co-complex with chiral ligand | N-Boc-3-pyrroline | (S)-3-Methylpyrrolidine derivative | High | nih.gov |
| Asymmetric [3+2] Cycloaddition | Pd-complex with chiral phosphoramidite ligand | Trimethylenemethane, Imines | Chiral pyrrolidine | Excellent | organic-chemistry.org |
Catalyst Design and Optimization Strategies
The design of catalysts from ligands derived from this compound would likely follow established principles in coordination chemistry and catalysis. The primary route to ligand formation would be through the condensation of the aldehyde group with a primary amine to form a Schiff base, also known as an imine. This reaction creates a versatile class of ligands that can coordinate with a wide variety of metal centers.
Ligand Design:
The core structure of this compound offers several key features for catalyst design:
Bidentate N,N-Coordination: The pyridine (B92270) nitrogen and the imine nitrogen of a derived Schiff base can act as a bidentate ligand, chelating to a metal center. This chelation effect generally enhances the stability of the resulting metal complex.
Steric and Electronic Tuning: The pyrrolidine group exerts a specific steric and electronic influence on the pyridine ring. The amine used to form the Schiff base provides a critical point for modification. By varying the R-group of the primary amine (R-NH₂), the steric bulk and electronic properties of the ligand can be systematically altered. For instance, using bulky amines could create a more sterically hindered catalytic pocket, which can be crucial for achieving high selectivity in certain reactions.
Chirality: If a chiral primary amine is used for the Schiff base formation, a chiral ligand is produced. These chiral ligands are fundamental for asymmetric catalysis, aiming to produce one enantiomer of a product in excess over the other.
Optimization Strategies:
Once a series of ligands is synthesized, the optimization of the corresponding catalyst would involve several steps:
Metal Ion Screening: The choice of the metal ion is paramount. Different metals (e.g., copper, palladium, rhodium, nickel) would be screened for their ability to catalyze the desired reaction. The performance of Schiff base metal complexes is known to be highly dependent on the coordinated metal. mdpi.comnih.gov
Ligand Modification: As described above, a library of ligands would be synthesized by varying the amine component. The catalytic performance (e.g., yield, turnover number, selectivity) would be evaluated for each ligand to identify the most effective structure.
Reaction Parameter Optimization: Key reaction parameters such as temperature, solvent, catalyst loading, and reaction time would be systematically varied to maximize the catalyst's performance. For example, kinetic studies can reveal the rate-limiting steps in a catalytic cycle, providing insights for optimizing reaction conditions and catalyst loading. mdpi.com
A hypothetical optimization study for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridine-based ligands, might look like the interactive table below. nih.gov Please note this data is illustrative and not based on actual experimental results for the target compound.
| Catalyst (Metal-Ligand) | Amine used for Ligand | Aryl Halide | Arylboronic Acid | Yield (%) |
| Pd-L1 | Aniline (B41778) | 4-Bromoanisole | Phenylboronic acid | 75 |
| Pd-L2 | tert-Butylamine | 4-Bromoanisole | Phenylboronic acid | 88 |
| Pd-L3 | (S)-1-Phenylethylamine | 4-Bromoanisole | Phenylboronic acid | 92 (95% ee) |
| Ni-L2 | tert-Butylamine | 4-Bromoanisole | Phenylboronic acid | 65 |
Mechanistic Studies of Catalytic Cycles
Understanding the reaction mechanism is crucial for rational catalyst design and optimization. For a hypothetical catalyst derived from this compound, mechanistic studies would aim to elucidate the elementary steps of the catalytic cycle.
Common Mechanistic Probes:
Spectroscopic Analysis: Techniques like NMR, IR, and UV-Vis spectroscopy would be used to identify and characterize reaction intermediates. For instance, ³¹P NMR is instrumental in studying catalytic cycles involving phosphine (B1218219) ligands, and similar principles apply to nitrogen ligands. nih.gov
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying substrate and catalyst concentrations) helps to determine the rate law and identify the rate-determining step of the reaction. Kinetic isotope effect (KIE) studies can provide information about bond-breaking events in the transition state.
Isolation and Characterization of Intermediates: In some cases, key catalytic intermediates can be isolated and structurally characterized using techniques like X-ray crystallography. This provides direct evidence for the proposed mechanism. nih.govresearchgate.net
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool to model the entire catalytic cycle. They can provide the relative energies of intermediates and transition states, corroborating experimental findings and offering predictive insights. nih.govresearchgate.net
For a transition metal-catalyzed cross-coupling reaction, a general catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination. Mechanistic studies would focus on understanding how the structure of the this compound-derived ligand influences the rates and selectivities of these fundamental steps. The electronic properties of the pyrrolidino- and pyridyl-moieties would directly impact the electron density at the metal center, thereby affecting its reactivity in oxidative addition and reductive elimination. nih.govresearchgate.net
Supramolecular Chemistry and Advanced Material Applications
Self-Assembly of Picolinaldehyde-based Supramolecular Architectures
There is no available research detailing the self-assembly of supramolecular architectures based specifically on 3-(Pyrrolidin-1-yl)picolinaldehyde. While the broader class of picolinaldehydes can participate in forming Schiff bases, which in turn can act as ligands for self-assembly, studies focusing on the unique role of the 3-(pyrrolidin-1-yl) substituent in directing such assemblies are absent from the reviewed literature. wikipedia.org
Formation of Metallo-Supramolecular Assemblies
No studies were found that investigate the formation of metallo-supramolecular assemblies using this compound as a ligand. The coordination chemistry of this specific compound with metal ions has not been reported. General principles of coordination chemistry suggest that the pyridine (B92270) nitrogen and the aldehyde oxygen of picolinaldehyde derivatives can chelate metal ions, a fundamental process for constructing metallo-supramolecular structures. rsc.orgresearchgate.net However, the specific influence of the pyrrolidine (B122466) group at the 3-position on the resulting assemblies' structure, stability, and properties remains uninvestigated.
Applications in Functional Materials
Consistent with the lack of fundamental research on its supramolecular chemistry, there are no reports on the application of this compound in functional materials. The development of materials for catalysis, sensing, or electronics based on this compound would first require a foundational understanding of its self-assembly and coordination behaviors, which is not currently available in the public domain. mdpi.comnih.gov
Data Tables
No data from experimental studies on the supramolecular chemistry of this compound could be retrieved to populate data tables.
Computational Chemistry and Theoretical Investigations of 3 Pyrrolidin 1 Yl Picolinaldehyde
Quantum Mechanical Studies
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are standard for analyzing the electronic properties of novel compounds. nih.govresearchgate.net
Electronic Structure Analysis
For a molecule like 3-(Pyrrolidin-1-yl)picolinaldehyde, an electronic structure analysis would typically involve mapping the electron density surface to understand the distribution of charge. A molecular electrostatic potential (MEP) map would be generated to identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. While data for the specific title compound is unavailable, studies on similar structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, have successfully used DFT for such analyses. researchgate.net
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions within a molecule. Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For related pyridine (B92270) derivatives, these calculations have been performed to assess their electronic properties and potential applications. nih.govresearchgate.net However, the specific HOMO-LUMO values for this compound have not been reported.
A hypothetical table of such properties, based on common computational outputs, would look as follows. It is important to note that the values presented are for illustrative purposes and are not based on actual computations for the title compound.
Hypothetical Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Not Available) | Relates to electron-donating ability |
| LUMO Energy | (Not Available) | Relates to electron-accepting ability |
Reaction Mechanism Simulations
Computational modeling can simulate the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. acs.org
Transition State Analysis
To understand the transformation of this compound in a chemical reaction, researchers would perform a transition state search. This involves locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The geometry and vibrational frequencies of this transition state are key to confirming the nature of the reaction pathway.
Energy Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This profile illustrates the thermodynamics and kinetics of the transformation. For instance, in cycloaddition reactions involving similar heterocyclic compounds, DFT has been used to map out the energy landscapes and predict the feasibility of different pathways. acs.org
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of a compound. youtube.com Time-Dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra, while calculations of vibrational frequencies are used to interpret experimental Infrared (IR) and Raman spectra. researchgate.net For various pyridine derivatives, DFT calculations have shown good agreement with experimental spectroscopic results. nih.govnih.gov
Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | (Not Available) |
|---|---|---|
| IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | C=O stretch, C-N stretch |
| ¹H NMR | Chemical Shifts (ppm) | Aldehyde proton, Aromatic protons |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl carbon, Aromatic carbons |
Ligand-Metal Interaction Modeling
Computational chemistry and theoretical investigations offer powerful tools for understanding the intricacies of how ligands like this compound interact with metal ions. Although specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, a wealth of theoretical work on structurally analogous bidentate N,N-ligands provides a robust framework for modeling its behavior. These studies are crucial for predicting coordination geometries, electronic properties, and the stability of potential metal complexes.
Density Functional Theory (DFT) is a predominant computational method employed to model the interaction between metal centers and pyridine-based ligands. ontosight.ainih.govresearchgate.netnih.govnih.gov These calculations can elucidate the electronic structure, bonding nature, and thermodynamic stability of the resulting coordination compounds. For a ligand like this compound, which features two nitrogen donor atoms—one from the pyridine ring and one from the pyrrolidine (B122466) substituent—the modeling would focus on its action as a bidentate chelating agent.
Furthermore, computational models are used to calculate the binding energies of the ligand to various metal ions. researchgate.netrsc.org This data is vital for predicting the stability of different metal complexes. The type of metal ion significantly influences the geometry and stability of the complex, with transition metals often forming octahedral or square planar geometries depending on their d-electron configuration and coordination number. nih.govnih.gov
Advanced computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the charge transfer interactions between the ligand's donor orbitals and the metal's acceptor orbitals. For ligands containing pyridine, electron donation from the nitrogen lone pair to the metal ion is a key feature of the coordination bond. researchgate.net Time-Dependent DFT (TD-DFT) calculations can also be employed to predict the electronic absorption spectra of the metal complexes, correlating theoretical findings with experimental spectroscopic data. royalsocietypublishing.org
The table below presents representative data that would be generated from DFT calculations on a hypothetical transition metal complex of this compound, based on findings for structurally similar N,N-bidentate ligands. researchgate.netrsc.orgresearchgate.net
| Computational Parameter | Representative Value | Significance |
| M-N (pyridine) Bond Length | 2.10 - 2.20 Å | Indicates the distance between the metal center and the pyridine nitrogen. |
| M-N (pyrrolidine) Bond Length | 2.15 - 2.25 Å | Indicates the distance between the metal center and the pyrrolidine nitrogen. |
| N-M-N Bite Angle | 74° - 76° | The angle formed by the two coordinating nitrogen atoms and the metal center, characteristic of a five-membered chelate ring. rsc.org |
| Ligand Binding Energy | - | A calculated energy value indicating the thermodynamic stability of the complex formation. |
| HOMO-LUMO Energy Gap | - | Represents the energy difference between the highest occupied and lowest unoccupied molecular orbitals, influencing the complex's reactivity and electronic properties. |
Note: The values in this table are illustrative and based on computational studies of similar bidentate nitrogen ligands complexed with transition metals. Specific values would vary depending on the metal ion and the level of theory used in the calculation.
In essence, while direct computational research on this compound is sparse, the established methodologies and findings from related systems provide a strong predictive foundation for understanding its coordination chemistry.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the identity and purity of 3-(Pyrrolidin-1-yl)picolinaldehyde. The expected chemical shifts are predicted based on the analysis of its precursors, such as 3-pyridinecarboxaldehyde (B140518), and related N-substituted pyrrolidine (B122466) systems. sigmaaldrich.comresearchgate.netresearchgate.net
¹H NMR: The proton spectrum is anticipated to show distinct signals for the aldehyde proton, the three protons on the pyridine (B92270) ring, and the eight protons of the pyrrolidine ring.
The aldehyde proton (-CHO) is expected to be the most deshielded signal, appearing as a singlet far downfield (typically δ 9.5-10.5 ppm). researchgate.net
The pyridine ring protons would appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C6 position, being adjacent to the nitrogen, would likely be the most downfield of the three.
The pyrrolidine ring protons would show signals in the aliphatic region. The protons on the carbons alpha to the nitrogen atom (α-CH₂) are expected to be shifted downfield (around δ 3.0-3.5 ppm) compared to the beta protons (β-CH₂) (around δ 1.8-2.2 ppm) due to the electron-withdrawing effect of the nitrogen. rsc.org
¹³C NMR: The carbon spectrum provides information on all unique carbon environments in the molecule.
The aldehyde carbonyl carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ 190-200 ppm). researchgate.net
The pyridine ring carbons would appear in the aromatic region (δ 120-160 ppm). The carbon atom C3, directly attached to the pyrrolidine nitrogen, would be significantly affected by the nitrogen's electron-donating character.
The pyrrolidine ring carbons would be found in the aliphatic region, with the α-carbons appearing more downfield (δ 45-55 ppm) than the β-carbons (δ 20-30 ppm). researchgate.netrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 190 - 200 |
| Pyridine H-2 | 8.0 - 8.4 (d) | 145 - 155 |
| Pyridine H-4 | 7.0 - 7.4 (dd) | 120 - 125 |
| Pyridine H-5 | 8.0 - 8.4 (d) | 135 - 145 |
| Pyrrolidine α-CH₂ | 3.0 - 3.5 (t) | 45 - 55 |
| Pyrrolidine β-CH₂ | 1.8 - 2.2 (m) | 20 - 30 |
Note: This table represents predicted values based on analogous structures. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be expected to show correlations between the adjacent protons on the pyridine ring (H4-H5) and within the pyrrolidine ring's ethyl groups (α-CH₂-β-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal identified from the ¹H spectrum.
A correlation from the aldehyde proton (CHO) to the C2 carbon of the pyridine ring.
Correlations from the pyrrolidine α-protons to the C3 carbon of the pyridine ring, which is definitive proof of the substitution position.
Correlations from the pyridine protons to their neighboring carbons, confirming their positions on the ring.
NMR spectroscopy is a powerful technique for studying non-covalent interactions between a ligand, such as this compound, and a biological macromolecule or metal ion. By monitoring changes in the NMR spectrum upon titration with a binding partner, one can identify the binding interface and determine the affinity of the interaction.
In a typical NMR titration experiment, a series of ¹H NMR spectra are recorded on a sample of the compound while incrementally adding a binding partner. If an interaction occurs, perturbations in the chemical shifts and/or line broadening of specific proton signals of this compound would be observed. The protons closest to the site of interaction would exhibit the most significant changes, allowing for the mapping of the binding epitope. The magnitude of these chemical shift perturbations as a function of the binding partner's concentration can be used to calculate the dissociation constant (Kd), a measure of binding affinity.
Vibrational Spectroscopy (Infrared and Raman)
The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. The analysis can be informed by the known spectra of its precursors, 3-pyridinecarboxaldehyde and pyrrolidine. nist.govchemicalbook.com
Aldehyde Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. Another characteristic, though weaker, pair of bands for the aldehyde C-H stretch would likely appear in the range of 2700-2900 cm⁻¹.
Pyridine Ring: Aromatic C=C and C=N stretching vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Pyrrolidine Ring: Aliphatic C-H stretching vibrations from the CH₂ groups will cause strong absorptions in the 2850-2960 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to appear in the 1100-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar vibrations of the aromatic ring system.
Expected Key Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Pyridine Ring |
| 2960 - 2850 | C-H Stretch | Pyrrolidine Ring |
| 2900 - 2700 | C-H Stretch | Aldehyde |
| 1720 - 1700 | C=O Stretch | Aldehyde |
| 1600 - 1400 | C=C and C=N Stretch | Pyridine Ring |
| 1250 - 1100 | C-N Stretch | Aryl-N (tertiary amine) |
The conformational flexibility of this compound is primarily associated with two structural features: the non-planar nature of the pyrrolidine ring and the rotation about the single bond connecting the pyrrolidine nitrogen to the pyridine ring.
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not flat and adopts puckered conformations to relieve ring strain. It typically exists in a dynamic equilibrium between two main forms: the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) conformations. The exact preferred conformation and the energy barrier between them can be influenced by the nature of the substituent on the nitrogen.
Rotation about the C(pyridine)-N Bond: There is rotational freedom around the bond connecting the pyridine C3 carbon and the pyrrolidine nitrogen. This rotation can give rise to different conformers, where the pyrrolidine ring is oriented differently with respect to the plane of the pyridine ring. The relative stability of these conformers is governed by steric hindrance and electronic interactions between the two rings.
Detailed conformational analysis often involves computational chemistry methods (like DFT) to calculate the energies of different possible conformers. researchgate.net The results of these calculations can be correlated with experimental NMR data, such as through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, to determine the predominant conformation in solution. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In the case of this compound, the combination of the pyridine ring, the aldehyde group, and the pyrrolidine substituent gives rise to a rich electronic landscape.
Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with its constituent aromatic and functional groups. The pyridine ring, an aromatic heterocycle, typically exhibits π→π* transitions at shorter wavelengths, often below 300 nm. The presence of the aldehyde group (a carbonyl chromophore) introduces the possibility of a weaker, longer-wavelength n→π* transition. researchgate.net The auxochromic effect of the electron-donating pyrrolidinyl group at the 3-position is anticipated to cause a bathochromic (red) shift in the π→π* absorption bands of the pyridine ring due to increased electron delocalization. nist.gov
Table 1: Predicted UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds
| Predicted Transition | Approximate Wavelength (λmax) Range | Associated Chromophore | Expected Molar Absorptivity (ε) |
| π→π | 220-280 nm | Pyrrolidinyl-substituted pyridine ring | High |
| n→π | 270-320 nm | Aldehyde carbonyl group | Low |
Note: The values in this table are illustrative and based on general principles and data from structurally related compounds. Actual experimental values may vary.
Monitoring Complex Formation
The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it a potential ligand for metal ions. UV-Vis spectroscopy is an effective technique for monitoring the formation of metal-ligand complexes in solution. The coordination of a metal ion to the ligand typically perturbs its electronic structure, leading to observable changes in the UV-Vis spectrum, such as a shift in the absorption maxima (hypsochromic or bathochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).
By performing a UV-Vis titration, where a solution of the metal ion is incrementally added to a solution of this compound, the stoichiometry and binding constant of the resulting complex can be determined. researchgate.netekb.eg The appearance of new absorption bands or isosbestic points during the titration provides evidence of complex formation. ekb.eg This methodology is widely applied in coordination chemistry to study the interactions between ligands and metal centers. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, electron ionization mass spectrometry (EI-MS) would provide valuable information on its fragmentation patterns.
Upon ionization, the molecular ion ([M]⁺˙) of this compound would be formed. The molecular weight of this compound is 176.22 g/mol . science-softcon.de The subsequent fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. nih.gov This could result in the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z [M-1]⁺, or the loss of the formyl group (•CHO) to yield a fragment at m/z [M-29]⁺. nih.gov
Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.
Cleavage at the Pyrrolidine-Pyridine Bond: Scission of the bond connecting the pyrrolidine ring to the pyridine nucleus would also be a plausible fragmentation route.
The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio (m/z) of these and other fragment ions. The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. The analysis of these fragmentation patterns allows for the structural confirmation of this compound. While specific experimental mass spectra for this compound are not available, the general fragmentation patterns of aldehydes and N-heterocyclic compounds provide a strong basis for interpretation. nih.goviaea.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |
| 176 | [C₁₀H₁₂N₂O]⁺˙ | Molecular Ion |
| 175 | [C₁₀H₁₁N₂O]⁺ | Loss of H• from the aldehyde group (alpha-cleavage) |
| 147 | [C₉H₁₁N₂]⁺ | Loss of the formyl group (•CHO) |
| 106 | [C₆H₄N₂O]⁺ | Fragmentation involving the pyrrolidine ring |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Note: This table presents predicted fragmentation patterns based on general principles of mass spectrometry. The actual observed fragments and their relative intensities would need to be confirmed by experimental data.
Emerging Research Directions and Future Perspectives
Design of Novel Catalytic Systems Based on the Scaffold
The inherent features of 3-(pyrrolidin-1-yl)picolinaldehyde make it an exceptional candidate for the development of novel catalytic systems. The pyridine (B92270) nitrogen and the aldehyde oxygen can act as a bidentate ligand, chelating to a metal center, while the pyrrolidine (B122466) group can be a source of chirality or a steric directing group. acs.orgunimi.it
Future research is anticipated to focus on designing and synthesizing a variety of metal complexes with this scaffold. These complexes could be explored as catalysts in a range of organic transformations, including asymmetric synthesis. acs.org The pyrrolidine ring, for instance, can be derived from chiral pool amino acids like proline, introducing stereocontrol in metal-catalyzed reactions. nih.gov The aldehyde group also offers a handle for further modification, allowing for the synthesis of a library of ligands with tunable electronic and steric properties.
The pyridine ring itself is a well-established component in catalysts, often used in acylation reactions due to the nucleophilic nature of its nitrogen atom. chemtube3d.com The combination of these functional groups in one molecule could lead to multifunctional catalysts with unique reactivity and selectivity. Research into magnetically recoverable nanocatalysts with pyridine derivatives also points to a sustainable path for these new catalytic systems. rsc.org
Table 1: Potential Catalytic Applications of Metal Complexes of this compound Derivatives
| Catalyst Type | Potential Reaction | Metal Center | Anticipated Benefit |
| Chiral Lewis Acid | Asymmetric Aldol Reaction | Ti, Cu, Zn | High enantioselectivity |
| Oxidation Catalyst | Epoxidation of Alkenes | Mn, Ru | High efficiency and selectivity |
| Cross-Coupling Catalyst | Suzuki-Miyaura Coupling | Pd, Ni | Mild reaction conditions |
| Hydrogenation Catalyst | Asymmetric Hydrogenation | Rh, Ir | High turnover numbers |
Exploration of Advanced Supramolecular Materials
The field of supramolecular chemistry is poised to benefit from the unique structural characteristics of this compound. The pyridine moiety is a well-known building block for the construction of metallo-supramolecular assemblies through coordination-driven self-assembly. researchgate.netfu-berlin.de The ability of the molecule to coordinate with metal ions like palladium(II) or platinum(II) can lead to the formation of discrete, nanometer-sized structures such as macrocycles and cages. researchgate.netfu-berlin.de
Future investigations will likely explore the self-assembly of this compound with various metal ions to create novel supramolecular architectures. bohrium.com The resulting materials could have applications in areas such as molecular recognition, host-guest chemistry, and the development of new functional materials. The fluorescence properties of such assemblies could also be tuned, leading to applications in chemical sensing and bioimaging. rsc.org
The layer-by-layer deposition of pyridine-containing compounds to form molecular assemblies on surfaces is another promising area of research. acs.org This technique allows for precise control over the structure and properties of the resulting thin films, which could be used in electronic devices and sensors.
Development of Innovative Synthetic Routes
While the synthesis of this compound can be achieved through established methods, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. Recent advancements in the synthesis of polysubstituted picolinaldehydes, such as metal-free, visible-light-induced photoredox methods, offer a green alternative for the construction of the core structure. organic-chemistry.orgacs.orgacs.org
Future research in this area will likely focus on one-pot, multi-component reactions that allow for the rapid and efficient assembly of the molecule from simple starting materials. nih.gov The development of catalytic methods for the direct C-H functionalization of the pyridine ring would also provide a powerful tool for the synthesis of a wide range of derivatives. organic-chemistry.orgacs.org Furthermore, organocatalyzed formal (3+3) cycloaddition reactions present a practical approach for synthesizing substituted pyridine scaffolds. researchgate.net
Table 2: Comparison of Potential Synthetic Routes to this compound
| Synthetic Method | Starting Materials | Key Features | Potential Advantages |
| Traditional Multi-step Synthesis | Substituted Pyridines, Pyrrolidine | Well-established chemistry | Reliable and scalable |
| Visible-light Photoredox Catalysis | Cinnamaldehydes, Propargylamines | Metal- and oxidant-free | Environmentally benign |
| Multi-component Reaction | Aldehydes, Malononitrile (B47326), N-Alkyl-2-cyanoacetamides | One-pot synthesis | High atom economy, efficiency |
| C-H Functionalization | 3-Pyrrolidinopyridine | Direct modification of the pyridine ring | Step-economic, versatile |
Integration with Computational and Data-Driven Chemistry
Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. acs.org For this compound, these methods can be used to predict its properties, design new derivatives with desired functionalities, and elucidate reaction mechanisms.
Quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net Molecular docking and dynamics simulations can be employed to study its interactions with biological targets, guiding the design of new drug candidates. nih.gov
Furthermore, the integration of machine learning and data-driven methods can accelerate the discovery of new catalysts and materials based on this scaffold. By analyzing large datasets of chemical structures and properties, it is possible to identify promising candidates for synthesis and experimental validation. acs.org
Interdisciplinary Research with Material Science and Chemical Biology
The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary research, particularly at the interface of materials science and chemical biology.
In materials science, the ability of this compound to form stable complexes with a variety of metals can be exploited to create new functional materials. These could include porous coordination polymers for gas storage and separation, luminescent materials for lighting and display applications, and magnetic materials. The incorporation of this scaffold into polymers could also lead to new materials with tailored optical, electronic, or mechanical properties.
In the realm of chemical biology, the pyridine and pyrrolidine moieties are privileged structures found in many biologically active compounds and FDA-approved drugs. researchgate.netnih.govrsc.org This suggests that derivatives of this compound could exhibit interesting biological activities. The aldehyde group provides a convenient point for conjugation to biomolecules, enabling its use as a chemical probe to study biological processes or as a component in targeted drug delivery systems. The design of fragments containing the pyrrolidine scaffold is of significant interest for exploring three-dimensional molecular space in drug discovery. nih.gov
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-(Pyrrolidin-1-yl)picolinaldehyde?
Synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling to introduce the pyrrolidine moiety to the picolinaldehyde scaffold. For characterization:
- 13C NMR : Key peaks include δ ~191.7 (aldehyde carbonyl), 148–142 (pyridine carbons), and 26–19 ppm (pyrrolidine carbons) .
- HRMS : Expected [M+H]+ for C11H13N2O is 189.1027. Validate using high-resolution instruments to confirm molecular integrity .
Q. How should researchers handle and store this compound safely?
- Storage : Keep in tightly sealed containers under inert gas (N2 or Ar) at –20°C to prevent aldehyde oxidation. Ensure dry, ventilated conditions .
- Safety : Use PPE (gloves, goggles) due to limited toxicological data. Avoid inhalation/contact; no occupational exposure limits are established .
Q. What are the primary applications of this compound in early-stage drug discovery?
It serves as a precursor for TRK kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) and chiroptical sensors. Functionalize the aldehyde group via reductive amination or condensation to generate bioactive analogs .
Advanced Research Questions
Q. How can structural modifications of this compound influence its physicochemical properties?
- Case Study : Introducing electron-withdrawing groups (e.g., –CF3) on the pyridine ring (as in 10k analogs) increases electrophilicity, enhancing reactivity in Schiff base formation .
- Impact on Solubility : Adding hydrophilic groups (e.g., –OH) to the pyrrolidine ring improves aqueous solubility but may reduce membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidine-containing analogs?
- Mechanistic Profiling : Use kinase selectivity panels to distinguish TRK inhibition from off-target effects (e.g., compare IC50 values across kinases) .
- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives in cellular assays .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Predictive Modeling : Use QSAR tools to estimate biodegradability and toxicity based on structural fragments (e.g., EPI Suite™).
- Comparative Analysis : Cross-reference data from analogs like 3-phenylpicolinaldehyde, which show moderate soil mobility and persistence .
Methodological Tables
Q. Table 1. Key NMR Assignments for Picolinaldehyde Derivatives
| Carbon Position | δ (ppm) in 3-Substituted Analogs | Functional Group |
|---|---|---|
| Aldehyde Carbon | 191.7–192.2 | CHO |
| Pyridine C-2 | 149.2–148.8 | Aromatic |
| Pyrrolidine C-3 | 26.3 | N-CH2 |
Q. Table 2. Structural Modifications and Biological Outcomes
| Modification Site | Example Change | Observed Effect (TRK Inhibition) |
|---|---|---|
| Pyridine C-5 | –F or –CF3 | ↑ Binding affinity (ΔIC50 = 2–5 nM) |
| Pyrrolidine N-Substituent | –CH2Si(t-Bu) | ↓ Metabolic clearance in vitro |
Key Recommendations
- Prioritize analytical validation (NMR, HRMS) to confirm synthetic success .
- For biological studies, use orthogonal assays (e.g., SPR, cellular thermal shift) to validate target engagement .
- Address data gaps via collaborative studies (e.g., environmental toxicity with computational toxicology labs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
